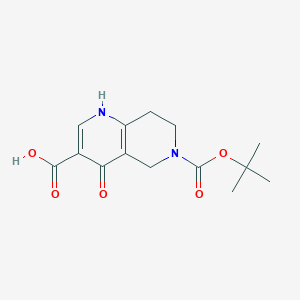

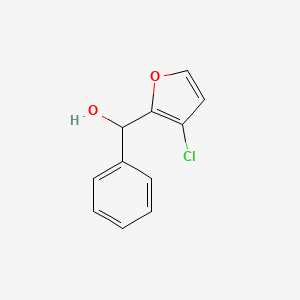

![molecular formula C17H16FNO3S B2564933 ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 307536-69-2](/img/structure/B2564933.png)

ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary widely. Thiophene itself contains a five-membered ring made up of one sulfur atom . The specific molecular structure of “ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be diverse, depending on the specific compound and conditions. For instance, the addition of In 3+ to a certain thiophene derivative resulted in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm . The specific chemical reactions of “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications

Antibacterial and Antifungal Activity

Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives have shown significant antibacterial and antifungal activities. Studies have found these compounds effective against various pathogenic strains, including Listeria monocytogenes, Staphylococcus aureus, Proteus OX2 Wrah, Escherichia coli, Salmonella typhi H, Pseudomonas putida sp., Brucella abortus, and Candida albicans. Some compounds exhibited activity comparable to well-known antibiotics like ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazol, amoxycillin, and chloroamphenicol (Altundas et al., 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as the azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate," was studied using single crystal X-ray diffraction. Such studies are crucial for understanding the molecular geometry and intermolecular interactions, which can influence the compound's chemical and biological properties (Menati et al., 2020).

Anti-Inflammatory Activity

Some derivatives of this compound have been screened for their anti-inflammatory activity. Certain compounds demonstrated significant activity, which could be promising for the development of new anti-inflammatory agents (El-kerdawy et al., 1996).

Anticancer Activity

Research into the anticancer potential of these compounds has shown promising results. Compounds synthesized using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block exhibited potent activity against the colon HCT-116 human cancer cell line. Such findings indicate the potential use of these compounds in developing new anticancer therapeutics (Abdel-Motaal et al., 2020).

Application in Dyes

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have been used in the synthesis of azo dyes. These dyes have shown good coloration and fastness properties on polyester, indicating their potential application in the textile industry (Sabnis & Rangnekar, 1989).

Antimicrobial and Antioxidant Studies

Compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds displayed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, which could be valuable in pharmaceutical applications (Raghavendra et al., 2016).

properties

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJJTDAMKHRHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)

![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)

![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)

![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)